molecular formula C9H14ClNO2S B1450538 (3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride CAS No. 1795292-04-4

(3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride

Cat. No. B1450538
M. Wt: 235.73 g/mol
InChI Key: OPONWJRABVVDKX-UHFFFAOYSA-N
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Description

“(3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride” is a synthetic compound with the CAS Number: 1795292-04-4 . It has a molecular weight of 235.73 . The compound appears as a powder and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (4-methyl-3-(methylsulfonyl)phenyl)methanamine hydrochloride . The InChI code is 1S/C9H13NO2S.ClH/c1-7-3-4-8(6-10)5-9(7)13(2,11)12;/h3-5H,6,10H2,1-2H3;1H . The SMILES representation is CC1=C(C=C(C=C1)CN)S(=O)(=O)C.Cl .


Physical And Chemical Properties Analysis

“(3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 235.73 .

Scientific Research Applications

  • Chemical Reactions and Molecular Interactions :

    • Methanesulfonates, including compounds similar to (3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride, have been studied for their reactions with acetylcholinesterase, forming an inactive methanesulfonyl-enzyme derivative. This has implications for understanding enzyme inhibition and reactivation processes (Greenspan & Wilson, 1970).
    • Research on the oxidation of methyl (methylthio)methyl sulfoxide has shown that various oxidants can produce different compounds, highlighting the chemical versatility of methanesulfonate derivatives (Ogura, Suzuki, & Tsuchihashi, 1980).
  • Analytical Applications :

    • A study has demonstrated the use of methanesulfonic acid in a colorimetric assay for lipid peroxidation, showcasing the potential of methanesulfonates in analytical chemistry (Gérard-Monnier et al., 1998).
  • Biochemical Processes and Enzyme Studies :

    • The hydrolysis of methanesulfonate esters has been investigated to understand their behavior in biochemical processes, providing insights into the selective removal of such compounds (Chan, Cox, & Sinclair, 2008).
  • Material Science and Synthesis :

    • Research has explored the synthesis and characterization of diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands, where methanesulfonates like (3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride could play a role in forming complex molecular structures (Shankar et al., 2011).
  • Environmental Science and Microbiology :

    • The metabolism of methanesulfonic acid by marine bacteria has been studied, which is relevant for understanding the biogeochemical cycling of sulfur in marine environments (Kelly & Murrell, 1999).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(4-methyl-3-methylsulfonylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c1-7-3-4-8(6-10)5-9(7)13(2,11)12;/h3-5H,6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPONWJRABVVDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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